molecular formula C9H8N4O7 B11525793 N,N-Dimethyl-2,4,6-trinitrobenzamide

N,N-Dimethyl-2,4,6-trinitrobenzamide

Cat. No.: B11525793
M. Wt: 284.18 g/mol
InChI Key: LWHZPNRTHDMZNR-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2,4,6-trinitrobenzamide: is an organic compound with the molecular formula C₉H₈N₄O₇. It is known for its unique structure, which includes three nitro groups attached to a benzene ring and an amide group with two methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2,4,6-trinitrobenzamide typically involves the nitration of N,N-dimethylbenzamide. The process includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-2,4,6-trinitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-Dimethyl-2,4,6-trinitrobenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2,4,6-trinitrobenzamide involves its interaction with molecular targets through its nitro and amide groups. The nitro groups can undergo reduction to form reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. The amide group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of three nitro groups at specific positions on the benzene ring, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C9H8N4O7

Molecular Weight

284.18 g/mol

IUPAC Name

N,N-dimethyl-2,4,6-trinitrobenzamide

InChI

InChI=1S/C9H8N4O7/c1-10(2)9(14)8-6(12(17)18)3-5(11(15)16)4-7(8)13(19)20/h3-4H,1-2H3

InChI Key

LWHZPNRTHDMZNR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

solubility

>42.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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